molecular formula C8H13ClF3N3 B2679838 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride CAS No. 1432036-19-5

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

Cat. No.: B2679838
CAS No.: 1432036-19-5
M. Wt: 243.66
InChI Key: SQFWUAQLENDAID-UHFFFAOYSA-N
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Description

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate . This is followed by a hydrogenation reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods such as the regioselective synthesis of trifluoromethylated pyrazoles. This process includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12;/h5H,2-4,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFWUAQLENDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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